

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-bromoquinoline-8-carboxylate*

Cat. No.: *B1401641*

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of **Methyl 5-bromoquinoline-8-carboxylate**: Synthesis, Characterization, and Application

Introduction

Methyl 5-bromoquinoline-8-carboxylate is a halogenated heterocyclic compound featuring a quinoline core. This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups: the bromo substituent, the methyl ester, and the quinoline nitrogen. These features make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with experimental protocols, a thorough analytical characterization workflow, and a discussion of its applications in modern research.

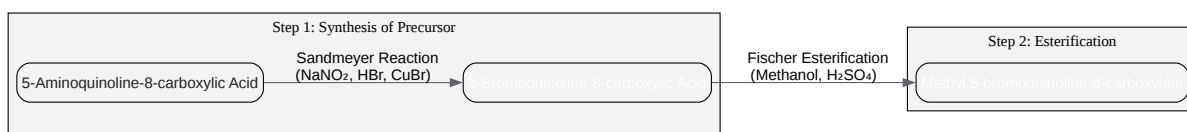
Core Molecular & Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, for confirmation by mass spectrometry, and for overall material characterization.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ BrNO ₂	--INVALID-LINK--
Molecular Weight	266.09 g/mol	--INVALID-LINK--
CAS Number	1445781-45-2	--INVALID-LINK--
Appearance	White to yellow or brown solid/liquid	--INVALID-LINK--
Synonyms	Methyl 5-bromo-8-quinolinecarboxylate	--INVALID-LINK--

Plausible Synthetic Pathway & Rationale

While a specific, peer-reviewed synthesis for **methyl 5-bromoquinoline-8-carboxylate** is not prominently documented, a logical and robust synthetic route can be devised from its carboxylic acid precursor, 5-bromoquinoline-8-carboxylic acid. This two-step approach leverages well-established, high-yielding chemical transformations.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromoquinoline-8-carboxylic Acid (Precursor)

Causality: The most direct method to introduce a bromine atom at the 5-position when an activating or directing group is not present is often via a Sandmeyer reaction. This classic

transformation converts an aromatic primary amine into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide catalyst. This method provides high regioselectivity, which is crucial for complex scaffolds.

Experimental Protocol (Adapted from analogous Sandmeyer reactions):

- Diazotization:
 - Suspend 5-aminoquinoline-8-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq).
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2 , ~1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
 - Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (CuBr , ~1.5 eq) in 48% HBr.
 - Heat this solution to approximately 70-75 °C.
 - Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen gas evolution will be observed.
 - After the addition is complete, stir the reaction mixture at 75 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Adjust the pH to ~8-9 with a suitable base (e.g., aqueous NaOH or NH_4OH) to precipitate the product.
 - Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

- Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 5-bromoquinoline-8-carboxylic acid.

Step 2: Fischer Esterification to Methyl 5-bromoquinoline-8-carboxylate

Causality: Fischer esterification is a straightforward, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.^{[1][2][3]} Using methanol as both the reagent and solvent drives the equilibrium towards the product side, ensuring a high conversion rate. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

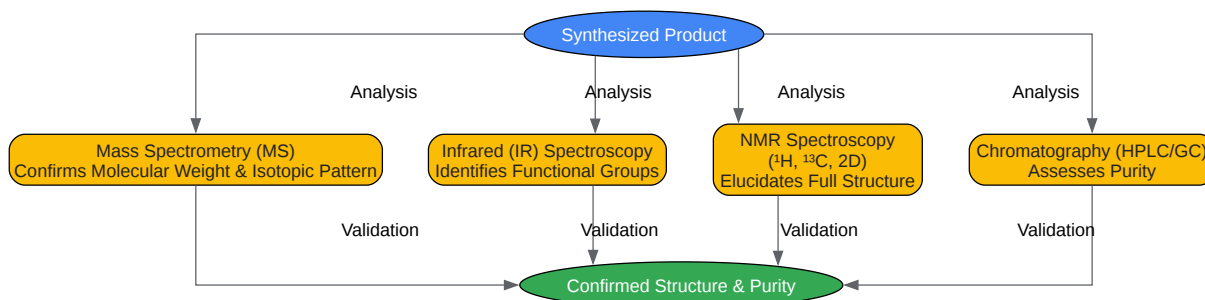
Experimental Protocol:

- Reaction Setup:
 - Suspend 5-bromoquinoline-8-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
 - Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H_2SO_4 , ~0.1-0.2 eq) as the catalyst.
 - Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
- Reaction Monitoring:
 - Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Reduce the volume of methanol under reduced pressure.
 - Carefully neutralize the remaining acidic solution by pouring it over ice and adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.

- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Evaporate the solvent under reduced pressure to yield the crude **methyl 5-bromoquinoline-8-carboxylate**.
- If necessary, purify the product further by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques provide a comprehensive and self-validating workflow.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical validation.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition (via High-Resolution MS). The presence of bromine provides a highly characteristic isotopic pattern.

- Predicted Result:
 - Molecular Ion (M^+): Expect two peaks of nearly equal intensity at m/z 265 and m/z 267, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).
 - High-Resolution MS (HRMS): Calculated m/z for $\text{C}_{11}\text{H}_8^{79}\text{BrNO}_2$ $[M+H]^+$: 265.9811; for $\text{C}_{11}\text{H}_8^{81}\text{BrNO}_2$ $[M+H]^+$: 267.9791.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule.

- Predicted Characteristic Peaks:
 - $\sim 3050\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretch.
 - $\sim 2950\text{ cm}^{-1}$: Aliphatic C-H stretch (from the methyl group).
 - $\sim 1720\text{-}1735\text{ cm}^{-1}$: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.
 - $\sim 1580, 1480, 1450\text{ cm}^{-1}$: Aromatic C=C and C=N ring stretching vibrations.
 - $\sim 1250\text{-}1300\text{ cm}^{-1}$: C-O stretch of the ester.
 - $\sim 750\text{-}850\text{ cm}^{-1}$: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and the regiochemistry of substitution.

- Predicted ^1H NMR Spectrum (in CDCl_3 , $\sim 400\text{ MHz}$):

- ~4.0-4.2 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).
- ~7.5-9.0 ppm (multiplet, 5H): A complex region containing the five aromatic protons on the quinoline ring system. The exact shifts and coupling constants will depend on the electronic effects of the bromo and carboxylate groups. Protons adjacent to the nitrogen (H2) and the ester group (H7) are expected to be the most deshielded (further downfield).
- Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
 - ~53-55 ppm: The carbon of the methyl ester (-OCH₃).
 - ~115-155 ppm: A series of peaks corresponding to the 9 carbons of the quinoline ring. The carbon bearing the bromine (C5) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic shifts.
 - ~165-168 ppm: The carbonyl carbon of the methyl ester.

Applications in Research & Drug Development

Methyl 5-bromoquinoline-8-carboxylate is not typically an end-product but rather a strategic intermediate in multi-step synthetic campaigns. Its utility stems from the orthogonal reactivity of its functional groups.

- **Building Block for Complex Scaffolds:** Quinoline and its derivatives are privileged structures in medicinal chemistry, found in a wide array of drugs with activities including anticancer, antimalarial, and anti-inflammatory properties. This molecule serves as a pre-functionalized starting material for building such complex agents.
- **Cross-Coupling Reactions:** The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position, enabling extensive Structure-Activity Relationship (SAR) studies.
- **PROTAC Development:** This molecule is classified by some suppliers as a "Protein Degradation Building Block".^[4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that require linkers to connect a target-binding ligand to an E3 ligase ligand. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be

coupled to an amine-containing linker, making this compound a potential starting point for the synthesis of novel PROTACs.

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed.

- GHS Hazard Statements:
 - Harmful if swallowed (H302).
 - Causes skin irritation (H315).
 - Causes serious eye irritation (H319).
 - Harmful if inhaled (H332).
 - May cause respiratory irritation (H335).
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust or vapors.
 - Wash hands thoroughly after handling.
 - Store in a cool, dry, and dark place in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. chem-space.com [chem-space.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1401641#molecular-weight-of-methyl-5-bromoquinoline-8-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com